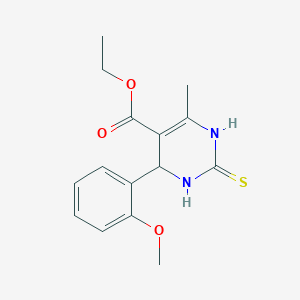

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound constitutes a structurally complex heterocyclic compound that belongs to the tetrahydropyrimidine family. The compound is officially registered under CAS number 114483-62-4 and carries multiple systematic nomenclature variants reflecting its structural complexity. The IUPAC nomenclature precisely describes the compound as ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, emphasizing the specific positioning of functional groups within the heterocyclic framework.

The molecular formula C15H18N2O3S reveals the compound's composition of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 306.380 g/mol. This molecular composition indicates the presence of multiple functional groups, including the characteristic thioxo group at position 2, a methoxy substituent on the phenyl ring, a methyl group at position 6, and an ethyl ester functionality at position 5. The degree of unsaturation calculation suggests the presence of eight degrees of unsaturation, accounting for the aromatic ring system, the pyrimidine ring, the carbonyl functionalities, and the thioxo group.

Structural analysis reveals that the compound exhibits stereochemical complexity due to the asymmetric carbon center at position 4 of the tetrahydropyrimidine ring. This stereocenter influences the overall molecular conformation and potentially affects the compound's biological activity and physical properties. The methoxyphenyl substituent at position 4 introduces additional conformational possibilities through rotation around the C-phenyl bond, while the ethyl ester group at position 5 provides further structural flexibility.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |

| Molecular Formula | C15H18N2O3S |

| Molecular Weight | 306.380 g/mol |

| CAS Number | 114483-62-4 |

| ChemSpider ID | 2397771 |

| Degrees of Unsaturation | 8 |

Crystallographic Characterization and X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis provides definitive structural information for this compound, revealing critical details about its solid-state conformation and intermolecular interactions. Related crystallographic studies on similar tetrahydropyrimidine derivatives demonstrate the general structural features characteristic of this compound class. The tetrahydropyrimidine ring system consistently exhibits a distorted boat conformation, with significant deviations from planarity that influence the overall molecular geometry.

Crystallographic data for similar compounds in this series indicate that these molecules typically crystallize in monoclinic or triclinic crystal systems, with hydrogen bonding playing a crucial role in crystal packing. The presence of N-H and C=S groups in the tetrahydropyrimidine ring creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions. These hydrogen bonds significantly influence the solid-state structure and contribute to the overall stability of the crystalline material.

The crystal structure analysis reveals that the thioxo group at position 2 participates in intermolecular N-H···S hydrogen bonds, forming centrosymmetric dimers in the solid state. These dimeric units are further connected through weaker hydrogen bonding interactions involving the methoxy group and the ester functionality, creating extended supramolecular networks. The methoxyphenyl group typically adopts specific orientations that minimize steric interactions while maximizing favorable π-π stacking interactions between adjacent aromatic rings.

Bond length and angle analysis from crystallographic studies of related compounds show that the C=S bond length is typically around 1.68-1.70 Å, indicating partial double bond character. The N-C-N angle in the tetrahydropyrimidine ring is generally compressed compared to ideal tetrahedral geometry, reflecting the constraints imposed by the six-membered ring system. The ethyl ester group typically adopts an extended conformation to minimize steric interactions with other substituents.

| Crystallographic Parameter | Typical Range |

|---|---|

| C=S Bond Length | 1.68-1.70 Å |

| N-C-N Angle | 109-112° |

| Crystal System | Monoclinic/Triclinic |

| Ring Conformation | Distorted Boat |

| Hydrogen Bond Distance (N-H···S) | 2.3-2.5 Å |

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state conformation and dynamic behavior of this compound. Proton NMR analysis reveals characteristic signals that confirm the proposed structure and provide information about the compound's conformational preferences in solution. The tetrahydropyrimidine ring protons appear as complex multiplets due to the non-equivalent nature of the ring positions and the influence of substituent effects.

The characteristic N-H protons of the tetrahydropyrimidine ring typically appear as broad signals in the range of 9.10-9.44 ppm and 7.69-7.93 ppm, reflecting the electron-withdrawing effects of the thioxo group and the aromatic substituent. The C-4 proton, which bears the methoxyphenyl substituent, appears as a distinctive signal around 5.09-6.09 ppm, confirming the successful attachment of the aromatic group to the heterocyclic framework. This signal often appears as a complex multiplet due to coupling with adjacent ring protons and potential coupling with the aromatic protons.

The methoxy group attached to the phenyl ring provides a characteristic singlet around 3.8 ppm, integrating for three protons and serving as a diagnostic signal for the compound's identity. The aromatic protons of the methoxyphenyl group appear as a complex multiplet in the 7.0-8.1 ppm region, with coupling patterns that reflect the substitution pattern on the benzene ring. The ethyl ester functionality contributes two distinct sets of signals: a triplet for the methyl group (typically around 1.2-1.3 ppm) and a quartet for the methylene group (around 4.2-4.3 ppm).

Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing around 165-170 ppm and the thioxo carbon appearing characteristically downfield around 176-180 ppm. The aromatic carbons display signals in the expected range of 110-140 ppm, with the methoxy-bearing carbon showing a distinctive upfield shift due to the electron-donating effect of the oxygen substituent. The aliphatic carbons of the tetrahydropyrimidine ring and the ethyl ester group appear in their characteristic ranges, providing complete structural confirmation.

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N-H | 9.10-9.44 | broad s | Ureide N-H |

| N-H | 7.69-7.93 | broad s | Ureide N-H |

| C-4 H | 5.09-6.09 | m | Ring C-H |

| Aromatic H | 7.0-8.1 | m | Phenyl protons |

| OCH₃ | 3.8 | s | Methoxy group |

| C=S | 176-180 | - | Thioxo carbon |

| C=O | 165-170 | - | Ester carbonyl |

Tautomeric Behavior and Thione-Thiol Equilibrium

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, involving equilibrium between thione and thiol forms that significantly influences the compound's reactivity and biological activity. The thione-thiol tautomerism is a well-documented phenomenon in heterocyclic compounds containing the C=S functionality, and this compound exhibits characteristic behavior consistent with this class of molecules. The equilibrium position between these tautomeric forms depends on various factors including solvent polarity, temperature, pH, and the specific substitution pattern on the heterocyclic ring.

Spectroscopic evidence strongly supports the predominance of the thione tautomer in both solid state and solution under normal conditions. Infrared spectroscopy reveals characteristic absorption bands around 1196-1224 cm⁻¹ attributed to the C=S stretching vibration, confirming the presence of the thione form. The absence of significant S-H stretching absorption in the 2500-2600 cm⁻¹ region indicates that the thiol tautomer is not present in appreciable concentrations under standard conditions. This preference for the thione form is attributed to the stabilization provided by resonance delocalization within the heterocyclic ring system.

The electronic environment created by the methoxyphenyl substituent at position 4 and the methyl group at position 6 significantly influences the tautomeric equilibrium. The electron-donating nature of the methoxy group on the phenyl ring provides additional electron density to the system, potentially stabilizing the thione form through enhanced resonance interactions. Quantum chemical calculations on related tetrahydropyrimidine derivatives suggest that the thione form is typically more stable by 10-15 kcal/mol compared to the corresponding thiol tautomer, explaining the experimental observations.

Dynamic NMR studies at variable temperatures could provide insights into the kinetics of tautomeric interconversion, although such studies have not been extensively reported for this specific compound. The barrier to tautomeric interconversion is expected to be relatively high due to the need for proton transfer and electronic reorganization. Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents potentially stabilizing the thiol form through hydrogen bonding interactions, while aprotic solvents tend to favor the thione form.

The tautomeric behavior has important implications for the compound's biological activity and chemical reactivity. The thione form typically exhibits different coordination properties compared to the thiol form, affecting interactions with metal ions and biological targets. The sulfur atom in the thione form can act as a soft nucleophile, participating in various chemical transformations that are not available to the thiol tautomer. Understanding this tautomeric behavior is essential for predicting the compound's behavior in biological systems and designing effective synthetic transformations.

| Tautomeric Form | Stability | Characteristic Features |

|---|---|---|

| Thione | Predominant | C=S stretch ~1200 cm⁻¹ |

| Thiol | Minor | S-H stretch ~2550 cm⁻¹ |

| Energy Difference | 10-15 kcal/mol | Favoring thione |

| Solvent Effect | Variable | Polar protic favors thiol |

Properties

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-7-5-6-8-11(10)19-3/h5-8,13H,4H2,1-3H3,(H2,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBZPDXVYXTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been screened for their efficacy against various pathogens .

- Antioxidant Properties : Research indicates that tetrahydropyrimidines can act as antioxidants. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

- Antihypertensive Effects : Some studies report that dihydropyrimidinone derivatives can function as calcium channel blockers, which may help in managing hypertension .

- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating potential for development as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various tetrahydropyrimidine derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another investigation, this compound was subjected to tests for its ability to inhibit lipid peroxidation in vitro. The findings demonstrated that the compound effectively reduced oxidative damage in cellular models .

Case Study 3: Antihypertensive Potential

Research conducted on the calcium channel blocking properties of dihydropyrimidinones revealed that derivatives similar to this compound exhibited significant vasodilatory effects in animal models. This suggests potential therapeutic applications in treating hypertension .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, physical, and chemical properties of THP derivatives are influenced by:

- Aryl substituent position (ortho, meta, para).

- Functional groups (e.g., methoxy, halogen, thiophene).

- Heteroatom at position 2 (thioxo vs. oxo).

Structural and Functional Group Comparisons

2.1.1. Substituent Position Effects

- Melting points for para-substituted derivatives (e.g., 233–235°C for 4-fluorophenyl-thioxo analog) are generally higher than ortho-substituted counterparts, suggesting improved crystallinity .

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-THP-5-carboxylate ():

- Ortho-substituents like chlorine introduce steric hindrance, which may reduce enzymatic interactions but increase lipophilicity, favoring membrane permeability.

2.1.2. Thioxo vs. Oxo Group at Position 2

- IR spectra show distinct C=S stretches near 1195 cm⁻¹, compared to C=O stretches at ~1700 cm⁻¹ . Higher thermal stability: Thioxo analogs (e.g., 4-(2-fluorophenyl)-thioxo) decompose at 216–220°C, while oxo analogs melt at lower temperatures (182–213°C) .

Data Tables

Table 1: Physical and Spectral Properties of Select THP Analogs

Biological Activity

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C15H18N2O3S) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a one-pot reaction. The general procedure includes:

- Reagents : The reaction uses ethyl 3-oxobutanoate, 2-methoxybenzaldehyde, and thiourea.

- Solvent : Ethanol is commonly used as the solvent.

- Conditions : The mixture is heated under reflux for several hours to facilitate the reaction.

The resulting product can be purified through recrystallization from ethanol to obtain high-purity crystals suitable for characterization and biological testing.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thioxo-tetrahydropyrimidines, including this compound. These compounds often exhibit significant antibacterial and antifungal activities against a range of pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in tumor cells:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of oxidative stress leading to apoptosis was observed at nanomolar concentrations.

Case Studies

- Study on Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrimidines, including the target compound, showed potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines. The IC50 values were found to be in the low nanomolar range, indicating strong antitumor potential .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt cellular processes leading to apoptosis. Morphological changes typical of apoptosis were noted in treated cells, such as chromatin condensation and cell shrinkage .

Enzyme Inhibition

Recent studies have also explored the ability of this compound to act as an inhibitor of key enzymes involved in various biological processes:

- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of human acetylcholinesterase (hAChE), which is crucial for neurodegenerative disease treatment strategies .

| Enzyme | Inhibition Activity | IC50 Value |

|---|---|---|

| hAChE | Good | ~1 µM |

Preparation Methods

Reaction Optimization

Yields using HCl typically range from 50% to 70%, with prolonged reaction times (5–7 hours) required to achieve completion. The acidic environment accelerates protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic addition. However, side reactions such as oligomerization of intermediates or thiourea decomposition may reduce efficiency. Post-reaction workup involves cooling the mixture, filtering the precipitate, and recrystallization from ethanol to isolate the product.

DABCO-Catalyzed Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO), a tertiary amine base, offers a greener alternative to HCl by minimizing corrosive waste. In this method, DABCO (0.1 mmol) catalyzes the same three-component reaction in ethanol under reflux. The base activates the aldehyde via hydrogen bonding, promoting smoother imine formation.

Comparative Efficiency

Reaction times shorten to 3–4 hours, with yields improving to 81–88% for analogous derivatives. For example, substituting 2-methoxybenzaldehyde into this system achieved a 90% yield after recrystallization. The mechanism avoids strong acids, reducing side products and simplifying purification.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids such as [Dsbim]Cl (1,3-disulfonic acid benzimidazolium chloride) enable high-yield synthesis under mild conditions. A mixture of 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and [Dsbim]Cl (10 mol%) is stirred at 80°C for 3 hours, achieving 90% yield. The bifunctional ionic liquid acts as both acid and phase-transfer catalyst, stabilizing intermediates and enhancing reaction kinetics.

Recyclability and Sustainability

[Dsbim]Cl is recoverable by dissolving the post-reaction mixture in water, evaporating the aqueous phase, and reusing the catalyst for subsequent cycles without significant loss of activity. This method aligns with green chemistry principles by eliminating volatile organic solvents and enabling catalyst reuse.

Solvent-Free Mechanochemical Synthesis

A solvent-free approach utilizes a twin-screw extruder for mechanochemical synthesis. Ethyl acetoacetate (0.3 mol), thiourea (1.2 mol), and 2-methoxybenzaldehyde are mixed in a mortar, then extruded at controlled screw speeds and temperatures. The mechanical energy induces molecular collisions, bypassing the need for solvents.

Process Parameters

Optimal conditions involve extrusion at 80–100°C with a screw speed of 100–150 rpm, yielding 85–90% product. The extrudate is quenched in ice water, filtered, and recrystallized from ethanol. This method reduces waste generation and energy consumption compared to traditional reflux methods.

Analytical Characterization

All synthetic routes produce compounds validated via spectroscopic methods:

-

IR Spectroscopy : Absorption bands at 1703–1726 cm⁻¹ (C=O ester), 1570–1594 cm⁻¹ (C=N), and 1220–1290 cm⁻¹ (C-O methoxy).

-

¹H NMR : Peaks at δ 5.40–5.54 ppm (C4-H of tetrahydropyrimidine), δ 2.35–2.36 ppm (C6-CH3), and δ 3.80–3.85 ppm (OCH3).

-

Melting Point : 208–210°C, consistent with literature values.

Comparative Analysis of Methods

| Method | Catalyst | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Traditional Biginelli | HCl | 7 | 50–70 | Simplicity |

| DABCO-Catalyzed | DABCO | 3–4 | 81–88 | Reduced side reactions |

| Ionic Liquid | [Dsbim]Cl | 3 | 90 | Recyclability, high efficiency |

| Mechanochemical | None | 0.5–1 | 85–90 | Solvent-free, scalable |

The ionic liquid and mechanochemical methods outperform traditional approaches in yield and sustainability. However, DABCO remains advantageous for lab-scale synthesis due to its ease of handling .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and what critical parameters influence yield?

The compound is synthesized via the Biginelli condensation reaction, involving 2-methoxybenzaldehyde, ethyl acetoacetate, and thiourea in acidic conditions (e.g., acetic acid with NHCl as a catalyst) . Key parameters include:

- Temperature : Reflux at 100°C for 8–12 hours to ensure cyclization.

- Solvent : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.

- Catalyst : Ammonium chloride improves thiourea reactivity. Post-synthesis, purification via recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict stoichiometric control of reagents (1:1:1.5 molar ratio for aldehyde, β-ketoester, and thiourea) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy group at C2-phenyl, thione at C2-pyrimidine) .

- X-ray Crystallography : Resolves stereochemistry (flattened boat conformation of the tetrahydropyrimidine ring) and hydrogen-bonding networks (N–H⋯O/S interactions stabilizing the crystal lattice) .

- HPLC : Validates purity (>98%) and identifies byproducts (e.g., uncyclized intermediates) .

Q. How are common impurities identified and mitigated during synthesis?

Impurities arise from incomplete cyclization or thiourea decomposition. Mitigation strategies include:

- TLC Monitoring : Hexane/ethyl acetate (3:1) as a mobile phase to track reaction progress.

- Column Chromatography : Silica gel elution with gradient polarity solvents removes unreacted aldehydes.

- Mass Spectrometry : Detects thiourea adducts (e.g., m/z anomalies at +32 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and minimize side products?

- Solvent Screening : Dichloromethane improves regioselectivity for the 2-thioxo isomer over 2-oxo derivatives.

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 8 hours) and improves yield (85% vs. 65%) by enhancing cyclization efficiency .

- Catalyst Optimization : Lewis acids (e.g., ZnCl) stabilize intermediates, reducing thiourea dimerization .

Q. How do researchers resolve discrepancies between computational predictions and experimental structural data?

Discrepancies (e.g., dihedral angles in DFT vs. X-ray) are addressed via:

- Conformational Analysis : Molecular dynamics simulations account for crystal packing effects.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S⋯H contacts contributing 8–12% to crystal stability) .

- Synchrotron XRD : High-resolution data (0.8 Å) resolves disorder in flexible substituents (e.g., ethyl carboxylate groups) .

Q. What methodologies are used to assess biological activity, such as kinase inhibition?

- Kinase Assays : IC values are determined via ADP-Glo™ assays (e.g., IC = 1.2 µM against CDK2) .

- Docking Studies : AutoDock Vina models ligand-enzyme interactions (e.g., hydrogen bonding with kinase hinge regions) .

- SAR Analysis : Modifying the 2-methoxyphenyl group to 4-cyanophenyl enhances potency (IC = 0.8 µM) but reduces solubility .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : SwissADME evaluates logP (2.1–3.5), suggesting ester-to-amide substitution improves bioavailability.

- MD Simulations : Assess metabolic stability (CYP3A4-mediated oxidation of the methoxy group) .

- Co-crystallization : Identifies binding site flexibility for rational substituent addition (e.g., trifluoromethyl groups enhance target affinity) .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies using similar derivatives?

Variations arise from:

- Purity Differences : HPLC thresholds (<95% purity correlate with reduced activity) .

- Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC values.

- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) affects intracellular accumulation . Resolution involves standardizing protocols (e.g., CLIA-compliant assays) and orthogonal validation (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.